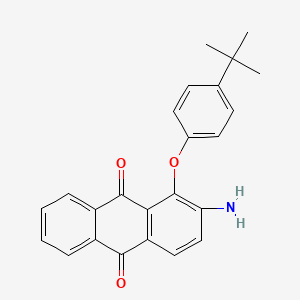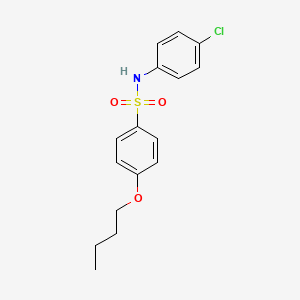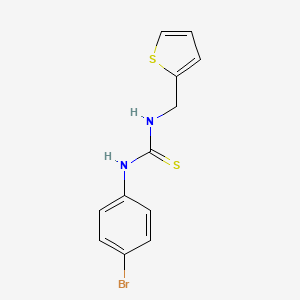
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone, also known as AQ-4N, is a bioreductive prodrug that has gained attention in the field of cancer research. The compound is a member of the anthraquinone family and is structurally similar to other compounds that have been shown to possess antitumor activity.
Mécanisme D'action
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. The compound is reduced by enzymes in the tumor microenvironment to form a highly reactive species that can induce DNA damage and cell death. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has also been shown to inhibit angiogenesis by blocking the formation of new blood vessels in the tumor. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can modulate the immune system by increasing the activity of natural killer cells and enhancing the expression of immune checkpoint proteins.
Biochemical and Physiological Effects:
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been shown to induce a variety of biochemical and physiological effects in tumor cells. The compound can induce DNA damage and cell death through the formation of reactive oxygen species. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can also inhibit angiogenesis by blocking the expression of vascular endothelial growth factor. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can modulate the immune system by increasing the activity of natural killer cells and enhancing the expression of immune checkpoint proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has several advantages for use in lab experiments. The compound is highly selective for hypoxic tumor cells, which allows for targeted therapy. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has also been shown to have low toxicity in normal cells, which reduces the risk of side effects. However, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has several limitations for use in lab experiments. The compound requires a hypoxic environment for activation, which can be difficult to replicate in vitro. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone. One area of focus is the development of new synthesis methods that can produce 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone with greater efficiency and purity. Another area of focus is the optimization of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone for use in combination therapy with other anticancer agents. Additionally, research is needed to better understand the mechanism of action of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone and to identify biomarkers that can be used to predict patient response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone in humans.
Méthodes De Synthèse
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with tert-butyl-4-aminophenol. The resulting compound is then oxidized to form 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone. This synthesis method has been optimized to produce high yields of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone with purity greater than 98%.
Applications De Recherche Scientifique
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been extensively studied for its potential as an anticancer agent. The compound is unique in that it is selectively activated in hypoxic tumor cells, which are typically resistant to traditional chemotherapy. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been shown to induce tumor cell death through a variety of mechanisms, including DNA damage, inhibition of angiogenesis, and modulation of the immune system.
Propriétés
IUPAC Name |
2-amino-1-(4-tert-butylphenoxy)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-24(2,3)14-8-10-15(11-9-14)28-23-19(25)13-12-18-20(23)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGUUJEDSDDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385897 |
Source


|
| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68256-56-4 |
Source


|
| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)

![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)

![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)


![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)
![N-(2-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5150764.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)